4-phenyl-1H-pyrazole-3,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWFNGADUJWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 Phenyl 1h Pyrazole 3,5 Diamine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic heterocycle. The presence of two strongly electron-donating amino groups at the C-3 and C-5 positions further enhances the electron density of the ring, significantly influencing its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution Patterns
In general, the pyrazole ring is susceptible to electrophilic attack, preferentially at the C-4 position, which possesses the highest electron density. chemicalbook.commdpi.com The two amino groups in 4-phenyl-1H-pyrazole-3,5-diamine are powerful activating groups and are ortho-, para-directing. Consequently, they strongly direct incoming electrophiles to the C-4 position. Although the phenyl group at C-4 sterically hinders this position, electrophilic substitution remains a key reaction pathway.
The electron-donating nature of substituents on the pyrazole ring increases its nucleophilicity, promoting competitive iodination reactions, for instance. researchgate.net While direct examples for this compound are specific, the principles of electrophilic substitution on highly activated pyrazoles are well-established. For pyrimidines, which are also nitrogen-containing heterocycles, the presence of two or three activating groups like amino or hydroxyl groups is necessary for the successful introduction of an electrophile. researchgate.net
| Reaction Type | Typical Reagent | Position of Substitution | Reference Principle |
|---|---|---|---|
| Halogenation | Br2, Cl2, I2 | C-4 | researchgate.net |
| Nitration | HNO3/H2SO4 | C-4 | chemicalbook.com |
| Sulfonation | SO3/H2SO4 | C-4 | chemicalbook.com |
Nucleophilic Reactivity
The pyrazole ring itself, being electron-rich, is generally not reactive towards nucleophiles. chemicalbook.com Nucleophilic attack typically occurs at the C-3 and C-5 positions only when the ring is activated by strong electron-withdrawing groups. mdpi.comnih.gov
However, the N-H proton of the pyrazole ring is acidic and can be removed by a base to form a pyrazole anion. chemicalbook.comencyclopedia.pub This anion is a potent nucleophile and readily reacts with various electrophiles. chemicalbook.com The reactivity of the N1 pyrrolic nitrogen is enhanced upon deprotonation. chemicalbook.com Furthermore, activating substituents can facilitate nucleophilic substitution; for example, pyrrole (B145914) and pyrazole sulfoxides undergo ortho-allylation via an interrupted Pummerer/thio-Claisen rearrangement sequence. acs.org
Transformations Involving the Amino Groups at C-3 and C-5
The primary amino groups at the C-3 and C-5 positions are highly nucleophilic and are the primary sites for many derivatization reactions. encyclopedia.pub These transformations are crucial for building more complex molecular architectures based on the pyrazole scaffold.
Acylation Reactions
The amino groups of this compound readily undergo acylation with reagents such as acyl chlorides and anhydrides to form the corresponding amides. This reaction is a common strategy for functionalizing aminopyrazoles. For instance, the acylation of 3-methyl-1-phenyl-pyrazol-5-one is a known regioselective reaction. rsc.org While the primary reaction site is the amino group, N-acylation at the pyrazole ring nitrogen is also possible, as seen in the increased potency of N1-acetylated 4,5-dihydro-1H-pyrazole derivatives as enzyme inhibitors. researchgate.net
| Starting Material | Acylating Agent | Product Type | Reference Principle |
|---|---|---|---|
| Aminopyrazole | Aroyl Chloride | N-Aroylaminopyrazole | rsc.org |
| Aminopyrazole | Acetyl Chloride | N-Acetylaminopyrazole | researchgate.net |
Reactions with Isothiocyanates
The nucleophilic amino groups are expected to react with isothiocyanates to yield pyrazolyl-thiourea derivatives. This reaction proceeds through the nucleophilic attack of the amino nitrogen on the electrophilic carbon of the isothiocyanate group. Although a specific example for this compound is not detailed in the provided search results, the reaction of various aromatic isothiocyanates with electron-rich arenes to form thioamides is a well-established transformation, often proceeding under mild conditions. rsc.org This suggests that 3,5-diaminopyrazoles would readily participate in such reactions.
Condensation Reactions for Schiff Base Formation
The amino groups at C-3 and C-5 can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.net This is a widely used method for synthesizing new pyrazole derivatives. For example, a series of Schiff bases were synthesized from substituted 3-aminopyrazoles and various dialdehydes, highlighting the reactivity of the amino group in imine formation. researchgate.net Similarly, 5-amino-3-methyl-1-phenylpyrazole has been condensed with 5-nitrosalicylaldehyde to prepare a novel Schiff base ligand. nih.gov Depending on the stoichiometry, either one or both amino groups of the diamine can react. The formation of Schiff bases is typically achieved by refluxing the reactants in a suitable solvent, sometimes with an acid catalyst. researchgate.netnih.gov
| Aminopyrazole Reactant | Carbonyl Reactant | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted 3-aminopyrazoles | 2,6-pyridinedicarbaldehyde | Ethyl acetate (B1210297), reflux | Bis(imino)pyridine Schiff bases | researchgate.net |
| 5-Amino-3-methyl-1-phenylpyrazole | 5-Nitrosalicylaldehyde | Methanol, reflux, 1h | 3-Methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole | nih.gov |
| 3-Amino-1-phenyl-2-pyrazoline-5-one | Anthrone | Ethanol, reflux | 5-(Anthracen-9(10H)-ylideneamino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | chemmethod.com |
Reactivity at the Phenyl Substituent (C-4)
The phenyl group at the C-4 position of the pyrazole ring presents a target for modification, allowing for the synthesis of a diverse library of derivatives. However, direct functionalization of this phenyl ring once the core heterocycle is assembled can be challenging due to the competing reactivity of the pyrazole ring itself.
Functionalization Strategies
Direct electrophilic substitution on the C-4 phenyl group of a pyrazole is often complicated by the reactivity of the pyrazole ring. The pyrazole nucleus, particularly the C-4 position in N-unsubstituted or N1-substituted pyrazoles, is electron-rich and susceptible to electrophilic attack. quora.com For instance, studies on 1-phenylpyrazole (B75819) show that electrophilic substitution like nitration and bromination preferentially occurs at the 4-position of the pyrazole ring under mild conditions (e.g., using "acetyl nitrate" or bromine in chloroform). cdnsciencepub.com Under strongly acidic conditions, the reaction can be directed to the para-position of the phenyl ring, but this requires forcing conditions as the pyrazole ring becomes deactivated through protonation. cdnsciencepub.com
Given these challenges, the most effective and widely employed strategy for introducing functionality onto the phenyl ring of this compound is not through modification of the parent compound but by constructing the molecule from pre-functionalized building blocks. A general and efficient synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.org This approach utilizes a 4-halopyrazole intermediate, which is coupled with a suitably substituted phenylboronic acid.
A typical synthetic sequence is outlined below:
Starting Material : The synthesis begins with a pyrazole core that is halogenated at the C-4 position and has precursors to the amino groups at C-3 and C-5. A common starting material is 4-bromo-3,5-dinitro-1H-pyrazole . rsc.org
Suzuki-Miyaura Coupling : This key step involves the reaction of the 4-bromopyrazole derivative with a functionalized phenylboronic acid (X-Ph-B(OH)₂) in the presence of a palladium catalyst (such as XPhos Pd G2) and a base. This allows for the introduction of a wide variety of substituents (X) on the phenyl ring, including both electron-donating and electron-withdrawing groups. rsc.org
Reduction : The final step is the reduction of the two nitro groups to the desired 3,5-diamine functionality. This is typically achieved using a reducing agent like hydrazine (B178648) hydrate (B1144303) with an iron catalyst. rsc.org
This modular approach provides a versatile pathway to a wide array of derivatives that would be difficult to access through direct functionalization.
| Step | Reaction Type | Key Reagents | Purpose |
| 1 | Suzuki-Miyaura Coupling | 4-bromo-3,5-dinitro-1H-pyrazole, Substituted Phenylboronic Acid, Pd Catalyst (e.g., XPhos Pd G2) | To form the C-C bond between the pyrazole C-4 and the functionalized phenyl ring. rsc.org |
| 2 | Reduction | Hydrazine hydrate, Iron (Fe) catalyst | To convert the 3,5-dinitro groups to 3,5-diamine groups. rsc.org |
Tautomerism and Its Influence on Reactivity
Tautomerism is a fundamental characteristic of pyrazoles that significantly governs their chemical behavior. In this compound, the migration of a proton between the two annular nitrogen atoms leads to a dynamic equilibrium between different tautomeric forms.
Prototropic Tautomerism in 3,5-Diaminopyrazoles
Studies on 3(5)-aminopyrazoles indicate that the equilibrium generally favors the 3-amino tautomer over the 5-amino tautomer. rsc.org While side-chain tautomerism to form imino structures is theoretically possible, studies suggest that the amino forms are predominantly favored, and only the annular rearrangement between the nitrogen atoms is significant. rsc.org The presence and ratio of these tautomers are highly dependent on factors like the solvent, temperature, and the electronic nature of other substituents on the ring. rsc.org
Impact of Tautomeric Equilibria on Reaction Pathways
The existence of a tautomeric equilibrium has a direct and profound impact on the reactivity of this compound. Each tautomer presents a unique distribution of electron density and a different set of reactive sites, thus potentially leading to different reaction products. The molecule is polyfunctional, possessing several nucleophilic centers: the two annular nitrogen atoms, the C-4 carbon, and the two exocyclic amino groups. rsc.org
The reactivity is modulated by:
Solvent Effects : Solvents can catalyze the isomeric transformation and stabilize one tautomer over another, thereby influencing which reaction pathway is favored. rsc.org
Substituent Effects : The electronic properties of the phenyl group and any further substituents on it can alter the relative stability of the tautomers and the nucleophilicity of the various sites. rsc.org
Nature of the Reagent : The reaction outcome depends on whether the reagent is "hard" or "soft" and which nucleophilic site it preferentially attacks.
Because the different tautomeric species possess distinct reactivities, controlling the tautomeric equilibrium is a key strategy for achieving desired synthetic outcomes. rsc.org
Regioselectivity and Stereoselectivity in Tautomeric Systems
Regioselectivity is a major consideration in the reactions of tautomeric pyrazoles. For example, in N-alkylation reactions, the alkylating agent can potentially attack either of the two annular nitrogen atoms. The preferred site of attack is dictated by the tautomeric equilibrium and the relative nucleophilicity of the pyridine-like (unprotonated) nitrogen in each tautomer.
While it was traditionally thought that the more basic, pyridine-like nitrogen is the site of nucleophilic attack, theoretical calculations have shown that the highest negative charge density may actually be on the pyrrole-like (protonated) nitrogen. rsc.org This suggests that regioselective synthesis of N1-substituted pyrazoles can be achieved under specific conditions that favor reaction at this site. rsc.org The ability to control the position of substitution is crucial for the synthesis of specific isomers with desired biological or material properties.
The challenge in synthesis is that the most stable tautomer in equilibrium may not be the one required for a desired reaction pathway. rsc.org For instance, while the 3-amino tautomer might be more stable for a 3(5)-aminopyrazole, many synthetic strategies for creating more complex fused heterocycles rely on the reactivity of the less stable 5-amino tautomer. rsc.org Therefore, reaction conditions must be carefully optimized to favor the desired regioselective process. rsc.org Stereoselectivity can also be influenced by the specific three-dimensional structure of the dominant tautomer and how it directs the approach of incoming reagents.
| Factor | Influence on Reactivity |
| Tautomeric Form | Presents different reactive sites (e.g., nucleophilic nitrogens) leading to different potential products. rsc.org |
| Solvent Medium | Can catalyze interconversion and stabilize specific tautomers, thus altering reaction pathways. rsc.org |
| Substituents | Modify the electronic distribution and steric environment, affecting both tautomer stability and site reactivity. rsc.org |
| Reaction Conditions | Can be optimized to favor a specific tautomer or reaction pathway, enabling regioselective synthesis. rsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization
Comprehensive Spectroscopic Analysis Techniques
A combination of spectroscopic methods is employed to build a complete picture of the molecule's structure in both solution and solid states.
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon framework.
¹H-NMR: The proton NMR spectrum of 4-phenyl-1H-pyrazole-3,5-diamine provides distinct signals corresponding to the different types of protons in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum shows a multiplet between δ 7.30 and 7.39 ppm, which integrates to four protons, characteristic of the aromatic protons on the phenyl ring. google.com Another multiplet appears further upfield between δ 7.06 and 7.11 ppm, corresponding to the remaining aromatic proton. google.com A key signal is a singlet at δ 4.52 ppm, which integrates to two protons and is assigned to the amine (NH₂) groups. google.com
¹³C-NMR: Detailed ¹³C-NMR data for this compound is not extensively reported in the surveyed scientific literature.
Advanced NMR (2D NMR, ¹H-¹⁵N HMBC, NOE): While essential for complex structural assignments and determining through-space proximities of atoms, specific data from 2D NMR experiments such as COSY, HSQC, HMBC, or NOE for this compound are not available in the public domain literature. Similarly, specialized techniques like ¹H-¹⁵N HMBC, which would be invaluable for definitively assigning the nitrogen environments, have not been reported.
Interactive Table: ¹H-NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
|---|---|---|---|---|
| 7.30-7.39 | Multiplet | 4H | Aromatic C₆H₅ Protons | DMSO-d₆ |
| 7.06-7.11 | Multiplet | 1H | Aromatic C₆H₅ Proton | DMSO-d₆ |
| 4.52 | Singlet | 2H | Amine (NH₂) Protons | DMSO-d₆ |
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While the application of in-situ IR for monitoring reactions involving this compound is noted, specific IR absorption data (in cm⁻¹) for the isolated this compound is not detailed in the available research. scribd.com
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
MS: Liquid Chromatography-Mass Spectrometry (LC/MS) analysis using an electrospray (ES) ionization source confirms the molecular weight of the compound. The spectrum shows a prominent peak at a mass-to-charge ratio (m/z) of 175.1, corresponding to the protonated molecule [M+H]⁺. google.com
HRMS: High-Resolution Mass Spectrometry (HRMS) data, which would provide a highly accurate mass measurement to confirm the elemental composition, is not found in the reviewed literature. The theoretical exact mass for the protonated molecule [C₉H₁₁N₄]⁺ is 175.10057.
Interactive Table: Mass Spectrometry Data
| Technique | Ionization | m/z (Observed) | Ion |
|---|---|---|---|
| LC/MS | ES | 175.1 | [M+H]⁺ |
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. Although UV-Vis spectroscopy has been employed in studies where this compound is a component of a larger system, such as a corrosion inhibitor on a metal surface, the specific absorption maxima (λmax) and molar absorptivity values for the pure compound in solution are not reported in the surveyed literature. researchgate.net
Solid-State Structure Analysis
Understanding the arrangement of molecules in the solid state is critical and is primarily achieved through X-ray diffraction techniques.
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. Despite its importance, a solved crystal structure for this compound has not been reported in the Cambridge Structural Database or the broader scientific literature reviewed. Therefore, precise data on its crystal system, space group, and unit cell dimensions remain undetermined. researchgate.net
Elucidation of Tautomeric Forms and Stereochemistry
The structural complexity of this compound is underscored by the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For pyrazole (B372694) derivatives, particularly those with substituents on the ring, annular tautomerism is a key feature, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.
Tautomeric Forms of this compound
The compound this compound can theoretically exist in different tautomeric forms. The primary forms arise from the position of the mobile proton on the pyrazole ring nitrogens and the potential for imino-amino tautomerism involving the amine substituents. The principal tautomers are the 3,5-diamino form and the potentially less stable 3-amino-5-imino and 3,5-diimino forms.
While specific, in-depth studies exclusively on the tautomerism of this compound are not extensively reported in publicly available literature, the behavior of analogous compounds provides significant insight. Research on variously substituted 1H-pyrazoles, including those with amino groups, has employed a combination of spectroscopic and computational methods to identify the predominant tautomeric forms in both the solid state and in solution. nih.govmdpi.comresearchgate.net
For instance, studies on 3(5)-substituted 1H-pyrazoles have shown that the equilibrium between tautomers can be influenced by the nature of the substituents and the solvent. nih.govmdpi.com X-ray crystallography studies on closely related compounds, such as 3,5-diamino-4-benzyl-1H-pyrazole, have been instrumental in determining the solid-state structure, which often favors a single tautomer. nih.gov In the case of 3,5-diamino-4-benzyl-1H-pyrazole, the crystal structure was found to be centrosymmetric, indicating the presence of a specific, ordered tautomeric form in the solid state. nih.gov It is reasonable to infer a similar behavior for this compound.
In solution, the tautomers are expected to be in a dynamic equilibrium. The exact ratio of these forms can be influenced by factors such as solvent polarity and temperature.
Table 1: Potential Tautomeric Forms of this compound
| Tautomer Name | Structural Representation | Key Features |
| This compound | ![]() | Aromatic pyrazole ring with two amino groups. Expected to be the most stable form. |
| 5-Imino-4-phenyl-2,5-dihydro-1H-pyrazol-3-amine | ![]() | One amino and one imino group. The pyrazole ring is partially saturated. |
| 4-phenyl-1H-pyrazole-3,5-diimine | ![]() | Two imino groups. The pyrazole ring is partially saturated. |
Note: The images are representative structures of the tautomeric forms.
Spectroscopic Characterization of Tautomers
The elucidation of these tautomeric forms relies heavily on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism in solution. The chemical shifts of the ring protons and carbons, as well as the signals from the amino groups, can differ significantly between tautomers. For example, the NH protons of the amino groups would have different chemical shifts compared to the NH proton of an imino group. In cases of rapid interconversion, averaged signals are often observed. A patent for a related invention provides ¹H-NMR data for this compound in DMSO, showing a multiplet at δ 7.30-7.39 ppm for the phenyl protons and another at δ 7.06-7.09 ppm, which could correspond to the remaining phenyl protons and potentially the NH protons. researchgate.net More detailed 2D NMR experiments, such as NOESY, can provide through-space correlations that help in identifying the predominant tautomer in solution. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers. The stretching frequencies of N-H bonds in amino groups (typically in the range of 3300-3500 cm⁻¹) would differ from those of imino C=N bonds (around 1600-1700 cm⁻¹).
X-ray Crystallography: This technique provides unambiguous information about the structure in the solid state. For pyrazole derivatives, X-ray diffraction can determine the precise location of the protons, thus identifying the specific tautomer present in the crystal lattice. researchgate.netnih.gov Studies on analogous compounds often reveal extensive hydrogen bonding networks, which play a crucial role in stabilizing a particular tautomeric form in the solid state. nih.gov
Table 2: Spectroscopic Data for Characterization of this compound and its Potential Tautomers (Based on Analogous Compounds)
| Spectroscopic Technique | Observed/Expected Feature for 3,5-diamino Tautomer | Potential Feature for Imino Tautomer(s) | Reference for Analogy |
| ¹H NMR | Broad signals for NH₂ protons, distinct signals for aromatic protons. | Sharper signal for imino NH proton, potential shift in aromatic signals. | nih.govresearchgate.net |
| ¹³C NMR | Distinct signals for C3 and C5 carbons bearing amino groups. | Shift in the chemical shifts of C3 and C5, with one appearing more downfield due to the C=N bond. | nih.govmdpi.com |
| IR Spectroscopy | N-H stretching bands (approx. 3300-3500 cm⁻¹). | Appearance of a C=N stretching band (approx. 1600-1700 cm⁻¹). | nih.gov |
| X-ray Crystallography | Definitive bond lengths and angles confirming the amino-substituted pyrazole ring. | Altered bond lengths within the pyrazole ring and to the exocyclic nitrogen atoms. | researchgate.netnih.gov |
Stereochemistry
The molecule this compound does not possess a chiral center, and therefore does not exhibit classical stereoisomerism in the form of enantiomers or diastereomers. The pyrazole ring itself is planar, and the substitution pattern does not create any stereogenic centers.
While the phenyl group at the 4-position can rotate around the C-C single bond, this rotation is generally considered a conformational isomerism rather than stereoisomerism, as the rotational barrier is typically low, allowing for free rotation at room temperature. In some specific, highly hindered cases of substituted pyrazoles, restricted rotation can lead to atropisomerism, where the conformers can be isolated as separate enantiomers. nih.gov However, for this compound, significant rotational hindrance leading to stable atropisomers is not expected under normal conditions. Patent literature concerning this and related compounds generally acknowledges the possibility of geometric isomers in broader classes of compounds, but does not specify any such isomerism for this compound itself. mdpi.comresearchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 4-phenyl-1H-pyrazole-3,5-diamine. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For pyrazole (B372694) derivatives, DFT methods are widely used to predict a range of properties.
DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry of pyrazole derivatives in the gas phase or in solution. researchgate.netnih.govktu.edu These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography where available. nih.gov
Furthermore, DFT is instrumental in vibrational analysis. The calculation of harmonic vibrational frequencies can be used to interpret and assign experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed understanding of the vibrational modes of the molecule, linking specific spectral features to the motions of particular functional groups.
The electronic properties of pyrazole derivatives are also extensively studied using DFT. sigmaaldrich.com Calculations can provide insights into the distribution of electron density, dipole moments, and other electronic descriptors that govern the molecule's interactions and reactivity.
A summary of typical parameters obtained from DFT calculations on a pyrazole derivative is presented in Table 1.
Table 1: Representative Data from DFT Calculations on a Pyrazole Derivative
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy | -1609.51 a.u. | B3LYP/6-311++G(d,p) |
| Dipole Moment | 4.59 Debye | B3LYP/6-311++G(d,p) |
| N7-N8 Bond Length | 1.3708 Å | B3LYP/6-311++G(d,p) |
| C1=N8 Bond Length | 1.2887 Å | B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative for a related pyrazole compound and not specific to this compound.
Semi-Empirical Methods (e.g., AM1, PM3)
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model number 3 (PM3), offer a computationally less expensive alternative to ab initio methods like DFT. uni-muenchen.de These methods are based on Hartree-Fock theory but incorporate empirical parameters to simplify the calculations, particularly by neglecting certain two-electron integrals. uni-muenchen.de
The parameterization of methods like AM1 and PM3 is performed to reproduce experimental data, such as heats of formation, for a set of molecules. uni-muenchen.de This makes them useful for quickly estimating molecular properties for large numbers of compounds. While generally less accurate than DFT for detailed electronic structure analysis, they can be valuable for initial conformational searches and for studying large molecular systems. The choice between AM1 and PM3 can depend on the specific system, as their parameterization can lead to different performance for certain molecular features, such as the planarity of amide groups. uni-muenchen.de
Analysis of Electronic Properties and Molecular Orbitals
The study of electronic properties and molecular orbitals is crucial for understanding the reactivity and chemical behavior of this compound. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO): According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. malayajournal.org
For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyrazole ring and the amino groups, while the LUMO may be distributed over the phenyl ring and the pyrazole core. The energies of these orbitals can be calculated using DFT methods.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino groups, and positive potential around the hydrogen atoms of the amino groups and the C-H bonds.
Table 2: Illustrative Frontier Molecular Orbital Data
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.28 | Represents electron-donating capability |
| LUMO | -1.27 | Represents electron-accepting capability |
Note: The data in this table is for a representative imidazole (B134444) derivative and serves as an illustration of the type of information obtained from FMO analysis. malayajournal.org
Mechanistic Investigations of Reactions
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the most favorable reaction pathways.
The synthesis of the pyrazole ring itself is a classic example. The Knorr pyrazole synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com Computational studies can model the step-wise mechanism, involving the formation of an imine followed by an enamine cyclization and subsequent aromatization, to determine the activation energies for each step.
Furthermore, the functionalization of the pyrazole ring, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), can be investigated computationally. ktu.edu These studies can help to understand the role of the catalyst, the effect of different substituents on the reaction rate and regioselectivity, and the mechanism of catalyst activation and deactivation. For instance, in a Suzuki coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps, all of which can be modeled to understand the energetics of the catalytic cycle.
The formation of the diamino-substituted pyrazole can also be studied. For example, the electrochemical reduction of a corresponding nitropyrazole to an aminopyrazole can be mechanistically investigated. acs.org Computational methods can help to understand the electron transfer steps and the role of mediators in such reactions.
Intermolecular Interactions and Hydrogen Bonding Networks
The pyrazole scaffold is known for its ability to form a variety of intermolecular interactions, particularly hydrogen bonds. libretexts.org The 1H-pyrazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen atom), allowing for the formation of diverse supramolecular structures such as dimers, trimers, and catemers (polymeric chains). libretexts.orgnih.gov
In this compound, the two amino groups provide additional hydrogen bond donors, while the nitrogen atoms of the pyrazole ring act as acceptors. The phenyl group can also participate in π-π stacking and C-H···π interactions. wikipedia.org
Computational studies, often in conjunction with X-ray diffraction data, are used to analyze these non-covalent interactions. Hirshfeld surface analysis is a powerful tool in this regard, as it allows for the visualization and quantification of different types of intermolecular contacts within a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in hydrogen bonding and other close contacts and assess their relative importance in stabilizing the crystal structure.
Molecular Modeling for Ligand-Target Interaction Prediction (Computational Methodologies)
The pyrazole scaffold is a common feature in many biologically active compounds, and molecular modeling techniques are extensively used to predict and understand how these molecules interact with their biological targets. rsc.orgnih.gov These computational methodologies are crucial in drug discovery for identifying potential lead compounds and optimizing their binding affinity and selectivity.
Molecular docking is a primary computational tool used for this purpose. In a typical docking study, the three-dimensional structure of the target protein (e.g., a kinase, an enzyme) is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or is generated through homology modeling. The this compound molecule is then computationally "docked" into the active site of the protein. Docking algorithms explore various possible binding poses and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.
These scoring functions typically account for various types of interactions, including:
Hydrogen bonds: The amino groups and pyrazole nitrogens of this compound can form key hydrogen bonds with amino acid residues in the active site.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.
The results of molecular docking can predict the most likely binding mode of the compound and identify the key interactions that stabilize the ligand-protein complex. This information is invaluable for structure-activity relationship (SAR) studies, where the effects of modifying the chemical structure of the ligand on its binding affinity are investigated. acs.org For example, molecular modeling can suggest where to add or modify substituents on the phenyl or pyrazole ring to enhance interactions with the target protein and improve biological activity.
Applications As Synthetic Precursors and Building Blocks
Role in the Synthesis of Fused Heterocyclic Systems
The diamino pyrazole (B372694) structure is a key component in the construction of various fused heterocyclic compounds, where the pyrazole ring is annulated with another heterocyclic ring. These fused systems are of great interest due to their prevalence in biologically active compounds and functional materials.
Pyrazolo[1,5-a]pyrimidines are recognized as purine (B94841) bioisosteres and are foundational to numerous pharmacologically important molecules. The synthesis of this scaffold frequently employs the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. The general synthetic strategy involves the condensation of the N1 nitrogen and the exocyclic amino group of the aminopyrazole with a suitable three-carbon electrophilic partner.
The reaction of 3-aminopyrazoles with enaminones, for instance, provides a direct route to pyrazolo[1,5-a]pyrimidines. researchgate.net This transformation can be catalyzed by acids such as acetic acid with ammonium (B1175870) acetate (B1210297) or by using pyridine (B92270) as a catalyst. researchgate.net Another established method involves the reaction of 5-aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), often facilitated by catalysts like potassium bisulfate (KHSO₄) under ultrasound irradiation in aqueous media. bme.hu These methodologies are applicable to substituted aminopyrazoles, including 4-phenyl-1H-pyrazole-3,5-diamine, to generate a library of functionalized pyrazolo[1,5-a]pyrimidines. bme.hunih.govnih.gov
Table 1: Selected Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis from Aminopyrazoles
| Reagent Class | Specific Example | Catalyst/Conditions | Reference |
|---|---|---|---|
| Enaminones | Enaminone Derivatives | Acetic Acid/Ammonium Acetate or Pyridine | researchgate.net |
| 1,3-Diketones | Acetylacetone | Acetic Acid | mdpi.com |
| Acetylenic Esters | Dimethyl Acetylenedicarboxylate (DMAD) | KHSO₄ / Ultrasound | bme.hu |
The synthesis of imidazopyrazoles can be achieved using aminopyrazole precursors. Although direct synthesis from this compound is not extensively detailed in the provided results, analogous pyrazole derivatives are used to construct fused imidazole (B134444) rings. For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were designed and synthesized, highlighting the utility of the pyrazole framework in creating these fused systems, which have shown potent inhibitory activity against various kinases. nih.gov The general approach often involves building the imidazole ring onto the pyrazole core through reactions that form the necessary carbon-nitrogen bonds.
Pyrazolotriazines represent another class of fused heterocycles with a broad spectrum of biological activities. researchgate.net The synthesis of the pyrazolo[1,5-d] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazine and pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.researchgate.nettriazine ring systems can originate from aminopyrazole precursors. These syntheses typically involve the reaction of the aminopyrazole with reagents that can provide the requisite nitrogen and carbon atoms to form the triazine ring. For instance, diazotization of an aminopyrazole followed by coupling with an active methylene (B1212753) compound is a common strategy. While the search results provide a general overview of pyrazolotriazine synthesis and activities, they point to the foundational role of aminopyrazoles in accessing these complex scaffolds. researchgate.net
The versatility of this compound extends to the synthesis of other novel heterocyclic structures. The reactive amino groups can be made to react with a wide range of electrophiles to yield diverse products. For example, the cyclocondensation of pyrazole carbothioamides (derived from aminopyrazoles) with phenacyl bromides leads to the formation of 2-(pyrazol-3-yl)-4-aryl thiazoles. nih.gov This demonstrates how the aminopyrazole scaffold can be elaborated into more complex, multi-ring systems containing different heteroatoms. Furthermore, aminopyrazoles serve as precursors for pyrazole-based compounds that have been investigated as potential antitumor agents. nih.gov
Scaffold for Design of Functional Molecules
Beyond serving as a precursor for fused rings, the this compound core itself acts as a fundamental scaffold for designing molecules with specific functions, particularly in the field of materials science.
The structure of this compound is particularly well-suited for the synthesis of azo dyes. The presence of the aromatic phenyl group and the electron-rich pyrazole ring, combined with the reactive amino groups, allows for facile diazotization and coupling reactions.
A common synthetic route involves the diazotization of an aromatic amine, which then couples with the C4 position of the 3,5-diaminopyrazole ring. This reaction is a standard method for producing intensely colored 4-arylazo-3,5-diamino-1H-pyrazole compounds. researchgate.netnih.gov These molecules possess an extended π-conjugated system, which is a key characteristic of chromophores. The resulting dyes have been applied to various fibers, including wool and polyester, and their fastness properties have been evaluated. researchgate.net The specific substituents on the phenyl rings of both the diazonium salt and the pyrazole core can be varied to tune the color and properties of the resulting dye. researchgate.netnih.gov
Table 2: Synthesis of 4-Arylazo-3,5-diaminopyrazole Dyes
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1 | Diazotization of an Aromatic Amine | Substituted Aniline (B41778), NaNO₂, HCl (aq) | researchgate.netnih.gov |
Q & A
Q. How can ontological frameworks guide experimental design for novel pyrazole compounds?
- Methodological Answer : Define the compound’s chemical ontology (e.g., heterocyclic amine) to align synthetic goals with established reaction mechanisms. Epistemological frameworks help prioritize hypotheses (e.g., electron-withdrawing groups stabilize the pyrazole ring) and select validation methods (e.g., cyclic voltammetry for redox properties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



